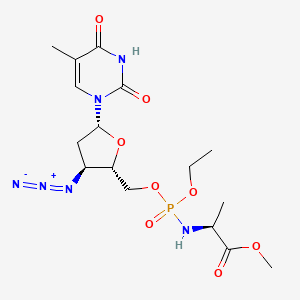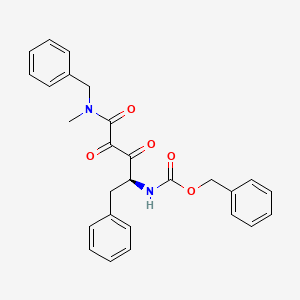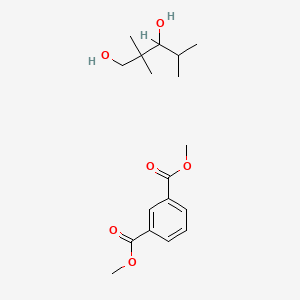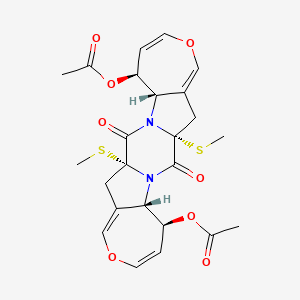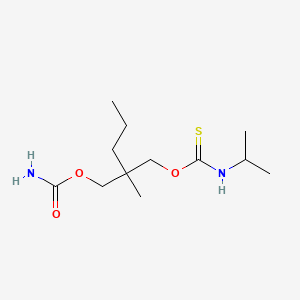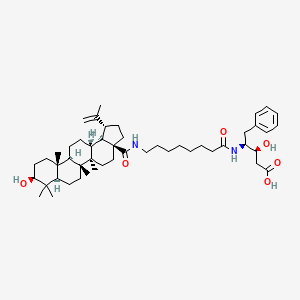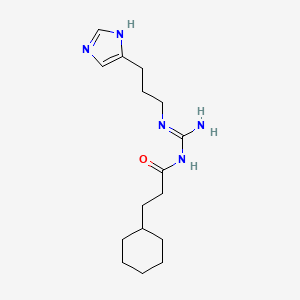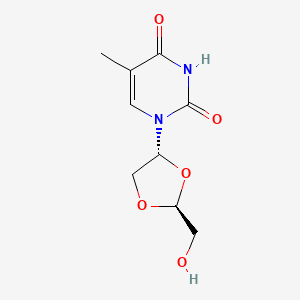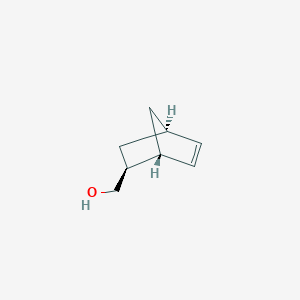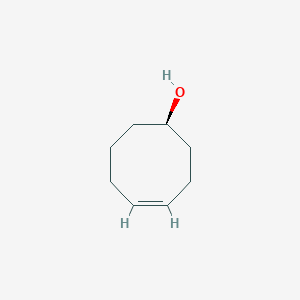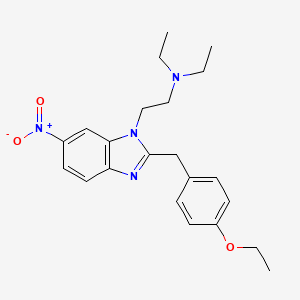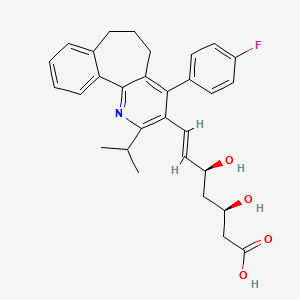
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzo-cyclohepta-pyridinyl moiety, and dihydroxy-heptenoic acid. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid involves multiple steps, including the formation of the benzo-cyclohepta-pyridinyl core and the subsequent addition of the fluorophenyl and dihydroxy-heptenoic acid groups. Common synthetic routes may involve:
Formation of the benzo-cyclohepta-pyridinyl core: This step typically involves cyclization reactions using appropriate precursors under controlled conditions.
Addition of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Incorporation of the dihydroxy-heptenoic acid moiety: This step may involve aldol condensation reactions followed by reduction and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyproheptadine: A compound with a similar benzo-cyclohepta-pyridinyl core but different substituents.
Clomipramine: Another compound with a similar core structure but distinct functional groups.
Uniqueness
(3R,5S,6E)-7-(4-(4-Fluorophenyl)-6,7-dihydro-2-(1-methylethyl)-5H-benzo(6,7)cyclohepta(1,2-b)pyridin-3-yl)-3,5-dihydroxy-6-heptenoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
380469-07-8 |
|---|---|
Molekularformel |
C30H32FNO4 |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
(E,3R,5S)-7-[6-(4-fluorophenyl)-4-propan-2-yl-3-azatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C30H32FNO4/c1-18(2)29-26(15-14-22(33)16-23(34)17-27(35)36)28(20-10-12-21(31)13-11-20)25-9-5-7-19-6-3-4-8-24(19)30(25)32-29/h3-4,6,8,10-15,18,22-23,33-34H,5,7,9,16-17H2,1-2H3,(H,35,36)/b15-14+/t22-,23-/m1/s1 |
InChI-Schlüssel |
YKZHICCKACTEEI-VGKGJIMCSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C2CCCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Kanonische SMILES |
CC(C)C1=C(C(=C2CCCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)F)C=CC(CC(CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


